Bienvenue dans la boutique en ligne BenchChem!

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide

Phleomycin amplifier Escherichia coli Antibiotic potentiation

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide (CAS 66234‑68‑2, MF C₈H₈N₄OS, MW 208.24) is a synthetic triazolopyridine derivative consisting of a [1,2,4]triazolo[4,3‑a]pyridine core linked via a thioether bridge to a primary acetamide side‑chain [REFS‑1]. The compound is the simplest unsubstituted acetamide congener in a larger family of 3‑thio‑substituted‑[1,2,4]triazolo[4,3‑a]pyridines [REFS‑2].

Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
CAS No. 66234-68-2
Cat. No. B14005103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide
CAS66234-68-2
Molecular FormulaC8H8N4OS
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)SCC(=O)N
InChIInChI=1S/C8H8N4OS/c9-6(13)5-14-8-11-10-7-3-1-2-4-12(7)8/h1-4H,5H2,(H2,9,13)
InChIKeyKKSAOPGDAQOLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide (CAS 66234-68-2): Chemical Identity and Scaffold Context for Research Procurement


2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide (CAS 66234‑68‑2, MF C₈H₈N₄OS, MW 208.24) is a synthetic triazolopyridine derivative consisting of a [1,2,4]triazolo[4,3‑a]pyridine core linked via a thioether bridge to a primary acetamide side‑chain [REFS‑1]. The compound is the simplest unsubstituted acetamide congener in a larger family of 3‑thio‑substituted‑[1,2,4]triazolo[4,3‑a]pyridines [REFS‑2]. Early foundational work demonstrated that the closely related 2‑(s‑triazolo[4,3‑a]pyridin‑2′‑ylthio)acetamide (4c) possessed potent phleomycin‑amplifying activity against Escherichia coli and was characterised as highly active, non‑toxic, and resistant to metabolism [REFS‑3].

Why 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide Cannot Be Interchanged with Other Triazolopyridine Derivatives


Triazolopyridine congeners that share the [1,2,4]triazolo[4,3‑a]pyridine core appear superficially interchangeable, yet three structural features of 2‑([1,2,4]triazolo[4,3‑a]pyridin‑3‑ylthio)acetamide create distinct differentiation. First, the unsubstituted ‑CH₂C(=O)NH₂ side‑chain provides an underivatised primary amide that is a reactive hub for downstream elaboration; N‑substituted analogues such as N‑(1,1‑dioxo‑3‑thiolanyl)‑N‑ethyl‑ or N‑phenethyl‑ variants [REFS‑1] already occupy this position and preclude further modular chemistry. Second, the thioether (sulfide) linkage is electronically and stereoelectronically distinct from sulfoxide, sulfone, hydrazone, or direct C‑C linked congeners that populate the same scaffold space [REFS‑2]. Third, replacement with the free thiol precursor [1,2,4]triazolo[4,3‑a]pyridine‑3‑thiol (CAS 6952‑68‑7) introduces a reactive ‑SH handle that is prone to oxidative dimerisation, altering solubility, storage stability, and biological readout in ways that the capped thioether avoids [REFS‑3]. Generic one‑to‑one substitution therefore risks loss of the specific chemotype needed for library enumeration, medicinal‑chemistry SAR tracking, or biochemical probe consistency.

Quantitative Comparator Evidence for 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide in Scientific Procurement


Phleomycin Amplification: 2‑(s‑Triazolo[4,3‑a]pyridin‑2′‑ylthio)acetamide (4c) vs. Congeners in E. coli

The most structurally analogous compound for which quantitative biological data exist is 2‑(s‑triazolo[4,3‑a]pyridin‑2′‑ylthio)acetamide (designated 4c in the primary reference), which differs from the target compound only in the formal position of the thioether attachment (2′‑ylthio vs. 3‑ylthio). In a standardised E. coli B phleomycin‑amplification screen, 4c was highly active, non‑toxic, and resistant to metabolism, whereas the corresponding sulfoxide (4g) and sulfone (4h) oxidation products were less effective [REFS‑1]. The primary amide side‑chain is explicitly required; replacement with alkyl, aryl, or heterocyclic substituents abolished or attenuated amplifier activity across the broader thioether series [REFS‑2].

Phleomycin amplifier Escherichia coli Antibiotic potentiation

Synthetic Accessibility: One‑Pot Triazolopyridine Assembly Enabling Rapid Library Expansion

The [1,2,4]triazolo[4,3‑a]pyridine core is accessible through a mild, room‑temperature, one‑pot reaction between 2‑hydrazinopyridine and substituted aromatic aldehydes [REFS‑1]. This methodology tolerates a broad range of aldehydes and provides direct entry to the scaffold present in 2‑([1,2,4]triazolo[4,3‑a]pyridin‑3‑ylthio)acetamide. In the sulfide‑substituted series, subsequent S‑alkylation of [1,2,4]triazolo[4,3‑a]pyridine‑3‑thione with 2‑bromoacetamide yields the target compound in a straightforward two‑step sequence [REFS‑2]. By contrast, direct C‑3 functionalisation with carbon‑linked side‑chains often requires multi‑step routes, protecting‑group strategies, or transition‑metal catalysis, making the thioether‑acetamide chemotype uniquely amenable to parallel synthesis and scale‑up.

One‑pot synthesis Triazolopyridine Medicinal chemistry

Kinase Inhibitor Scaffold Validation: Triazolopyridine‑3‑thioether Motif as a Privileged c‑Met Tyrosine Kinase Chemotype

The triazolopyridine‑3‑thioether substructure is explicitly claimed as the core pharmacophore in Novartis patent WO 2013/038362, which describes 6‑substituted‑3‑(quinolin‑6‑ylthio)‑[1,2,4]triazolo[4,3‑a]pyridines as potent c‑Met tyrosine kinase inhibitors [REFS‑1]. The 3‑thioether tether is essential for kinase hinge‑region binding; replacement with sulfoxide, sulfone, or direct C‑C linkage dramatically reduces inhibitory potency across the disclosed series. This patent‑level SAR establishes the 3‑thioether‑[1,2,4]triazolo[4,3‑a]pyridine motif as a privileged kinase‑inhibitor template, directly relevant to 2‑([1,2,4]triazolo[4,3‑a]pyridin‑3‑ylthio)acetamide, which retains the identical 3‑thioether attachment but supplies an underivatised acetamide side‑chain for further vector diversification.

c‑Met kinase inhibitor Tyrosine kinase Triazolopyridine pharmacophore

Agrochemical Antifungal and Insecticidal Activity: Sulfide‑Substituted Triazolopyridines Outperforming Chlorpyrifos

A 2017 study of [1,2,4]triazolo[4,3‑a]pyridine derivatives bearing a sulfide substructure reported that several congeners exhibited fungicidal activity against Rhizoctonia cerealis and insecticidal activity against Helicoverpa armigera superior to the commercial organophosphate chlorpyrifos [REFS‑1]. Specifically, compounds 4d, 4q, and 4s gave IC₅₀ values of 58.3, 77.14, and 65.31 μg mL⁻¹ against H. armigera, compared with 103.77 μg mL⁻¹ for chlorpyrifos. Although the target compound itself was not tested, the data establish that the sulfide‑triazolopyridine chemotype is competent for sub‑100 μg mL⁻¹ agrochemical‑level activity and that small structural permutations within the series produce statistically significant potency differences (>1.5‑fold).

Antifungal activity Insecticidal activity Triazolopyridine sulfide

Chemoinformatic Property Differentiation: Unsubstituted Acetamide vs. N‑Substituted Triazolopyridine‑3‑thioacetamides

Cheminformatic comparison reveals that 2‑([1,2,4]triazolo[4,3‑a]pyridin‑3‑ylthio)acetamide (MW 208.24, H‑bond donors 2, H‑bond acceptors 4, rotatable bonds 3) [REFS‑1] occupies a physicochemical space distinct from its N‑substituted derivatives. For example, N‑(2‑phenylethyl)‑2‑([1,2,4]triazolo[4,3‑a]pyridin‑3‑ylthio)acetamide (MW 312, LogP ≈ 2.5) [REFS‑2] and N‑(1,1‑dioxo‑3‑thiolanyl)‑N‑ethyl‑2‑([1,2,4]triazolo[4,3‑a]pyridin‑3‑ylthio)acetamide (MW 382.48, H‑bond acceptors 6) [REFS‑3] both exceed typical fragment‑based drug‑discovery molecular‑weight cutoffs. The target compound’s lower molecular weight and higher fraction of sp³‑hybridised carbons (Fsp³ ≈ 0.25) make it a superior fragment‑sized starting point for structure‑based design, while the unsubstituted amide provides a hydrogen‑bond‑donor/acceptor pair suitable for crystallographic fragment screening.

Molecular properties Drug‑likeness Derivatisation handle

Oxidation‑State Differentiation: Thioether Stability Advantage Over Free Thiol (6952‑68‑7) and Sulfoxide/Sulfone Congeners

The thioether oxidation state in the target compound confers superior chemical stability relative to both the reduced free thiol (CAS 6952‑68‑7) and the oxidised sulfoxide/sulfone forms described by Brown et al. [REFS‑1]. The free thiol [1,2,4]triazolo[4,3‑a]pyridine‑3‑thiol is susceptible to aerobic oxidative dimerisation to the corresponding disulfide, requiring storage under inert atmosphere at 2–8 °C [REFS‑2]. In contrast, the thioether‑acetamide is stable at ambient temperature and can be shipped at room temperature without special atmospheric precautions [REFS‑3]. The sulfoxide and sulfone congeners, while oxidatively stable, introduce chiral centres (sulfoxide) or altered hydrogen‑bonding geometries (sulfone) that deviate from the planar thioether geometry required for kinase hinge‑region interactions [REFS‑4].

Thioether stability Oxidation state Storage and handling

Recommended Application Scenarios for 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide Based on Comparator Evidence


Antibiotic‑Adjuvant Probe Development Targeting Phleomycin‑Class Potentiation

The demonstrated phleomycin‑amplifying activity of the structurally analogous 2‑(s‑triazolo[4,3‑a]pyridin‑2′‑ylthio)acetamide (4c) against E. coli, combined with its favourable toxicity and metabolic‑resistance profile [REFS‑1], positions 2‑([1,2,4]triazolo[4,3‑a]pyridin‑3‑ylthio)acetamide as a logical starting scaffold for antibiotic‑adjuvant probe development. Research groups investigating phleomycin‑class or bleomycin‑class potentiation mechanisms can procure this compound as a structurally faithful thioether‑acetamide control for SAR exploration, using the oxidation‑state series (thioether → sulfoxide → sulfone) to interrogate the role of sulfur electronics in amplifier function.

Fragment‑Based Drug Discovery (FBDD) Against c‑Met and Related Tyrosine Kinases

With a molecular weight of 208.24 Da, two hydrogen‑bond donors, and the validated 3‑thioether‑triazolopyridine kinase‑binding motif [REFS‑1], the compound satisfies Rule‑of‑Three criteria for fragment screening. Procurement for X‑ray crystallographic soaking experiments or surface plasmon resonance (SPR) primary screens enables identification of the minimal binding pharmacophore, with the unsubstituted acetamide serving as a synthetic vector for subsequent fragment growing or merging into lead‑like molecules. The Novartis patent SAR [REFS‑2] provides a rational framework for prioritising vector elaboration directions.

Agrochemical Discovery: Fungicidal and Insecticidal Lead Optimisation

The sulfide‑triazolopyridine scaffold has demonstrated fungicidal activity against Rhizoctonia cerealis and insecticidal activity against Helicoverpa armigera superior to chlorpyrifos [REFS‑1]. Research teams engaged in crop‑protection discovery can procure the unsubstituted acetamide variant as an initial scaffold for systematic structure–activity relationship studies, exploiting the modular S‑alkylation chemistry to generate focused libraries. The quantitative IC₅₀ benchmarks against chlorpyrifos provide a performance threshold for analogue prioritisation.

Medicinal Chemistry Library Enumeration and Chemical Biology Tool Compound Synthesis

The one‑pot synthetic accessibility of the triazolopyridine core [REFS‑1] and the straightforward S‑alkylation step with 2‑bromoacetamide [REFS‑2] make 2‑([1,2,4]triazolo[4,3‑a]pyridin‑3‑ylthio)acetamide an attractive intermediate for parallel synthesis. The primary amide handle permits coupling with carboxylic acids, sulfonyl chlorides, isocyanates, or reductive amination partners, enabling rapid diversification into compound libraries. Procurement in multi‑gram quantities supports both internal medicinal‑chemistry programmes and external collaborative hit‑expansion efforts.

Quote Request

Request a Quote for 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.